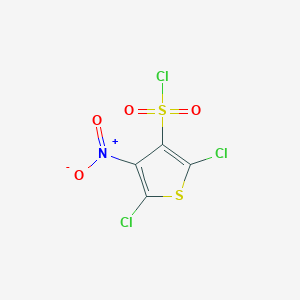

2,5-Dichloro-4-nitrothiophene-3-sulfonyl chloride

Description

BenchChem offers high-quality 2,5-Dichloro-4-nitrothiophene-3-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Dichloro-4-nitrothiophene-3-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,5-dichloro-4-nitrothiophene-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4Cl3NO4S2/c5-3-1(8(9)10)2(4(6)13-3)14(7,11)12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKORQLAKLUIWLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(SC(=C1S(=O)(=O)Cl)Cl)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4Cl3NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80380413 | |

| Record name | 2,5-dichloro-4-nitrothiophene-3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59768-12-6 | |

| Record name | 2,5-dichloro-4-nitrothiophene-3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Solubility & Solvent Compatibility of 2,5-Dichloro-4-nitrothiophene-3-sulfonyl chloride

This technical guide provides a comprehensive analysis of the solubility profile, solvent compatibility, and handling protocols for 2,5-Dichloro-4-nitrothiophene-3-sulfonyl chloride .

Given the specialized nature of this intermediate, public experimental solubility tables are scarce. Therefore, this guide synthesizes empirical data from structural analogs (e.g., 2,5-dichlorothiophene-3-sulfonyl chloride), thermodynamic principles of sulfonyl chlorides, and validated laboratory protocols for handling moisture-sensitive electrophiles.

Compound Profile & Physicochemical Basis[1][2][3][4]

-

Chemical Name: 2,5-Dichloro-4-nitrothiophene-3-sulfonyl chloride[1][2]

-

CAS Number: 59768-12-6

-

Molecular Formula: C₄Cl₃NO₄S₂[3]

-

Molecular Weight: 296.54 g/mol

-

Physical State: Solid (typically off-white to pale yellow crystalline powder).

-

Reactivity Class: Electrophilic Acid Chloride; highly sensitive to nucleophiles (water, alcohols, amines).

Thermodynamic Solubility Principles

The solubility of this compound is governed by two competing factors:

-

Lipophilicity of the Thiophene Core: The chlorinated thiophene ring drives solubility in non-polar and moderately polar aprotic solvents (e.g., DCM, Toluene).

-

Polarity of the Sulfonyl & Nitro Groups: These groups introduce dipole moments that discourage solubility in strictly non-polar alkanes (e.g., Pentane) unless heated, making alkanes excellent anti-solvents.

Empirical Solubility Matrix

The following data categorizes solvents based on solubility capacity and chemical compatibility .

Critical Warning: Do not use protic solvents (Alcohols, Water) for solubility testing or stock solution preparation. Sulfonyl chlorides undergo rapid solvolysis in these media, converting to the corresponding sulfonic acid or ester.

Table 1: Solubility & Compatibility Profile

| Solvent Class | Specific Solvent | Solubility Rating (25°C) | Compatibility | Application |

| Chlorinated | Dichloromethane (DCM) | High (>100 mg/mL) | Excellent | Primary extraction solvent; Reaction medium. |

| Chloroform (CHCl₃) | High (>100 mg/mL) | Excellent | NMR solvent; Reaction medium. | |

| 1,2-Dichloroethane (DCE) | High (>80 mg/mL) | Excellent | High-temp reactions; Recrystallization. | |

| Ethers | Tetrahydrofuran (THF) | High (>100 mg/mL) | Good (Must be anhydrous) | Reaction solvent; Solubilizing agent. |

| Diethyl Ether (Et₂O) | Moderate (~20-50 mg/mL) | Good | Extraction; Precipitation. | |

| 1,4-Dioxane | High | Good | Lyophilization solvent (if stable). | |

| Esters/Ketones | Ethyl Acetate (EtOAc) | High (>80 mg/mL) | Good | General solvent; Chromatography. |

| Acetone | High | Fair (Enolization risk) | Cleaning; Rapid dissolution. | |

| Aromatics | Toluene | Moderate (~30-60 mg/mL) | Excellent | Recrystallization (High T solubility, Low T insolubility). |

| Alkanes | Hexanes / Heptane | Low (<5 mg/mL) | Excellent | Anti-solvent ; Precipitation; Washing. |

| Protic | Methanol / Ethanol | Reactive (Decomposes) | INCOMPATIBLE | DO NOT USE. Forms methyl/ethyl esters. |

| Water | Reactive (Hydrolysis) | INCOMPATIBLE | DO NOT USE. Forms sulfonic acid + HCl. |

Solvolysis & Stability Mechanics

Understanding the "solubility" in alcohols is actually a kinetic study of degradation. The sulfonyl chloride moiety (

Degradation Pathway

When dissolved in Methanol (MeOH):

This reaction is often mistaken for "solubility" because the solid disappears into the liquid. However, the chemical identity is lost.

Visualization: Solvent Selection Workflow

The following diagram illustrates the decision logic for selecting solvents for reactions versus purification, emphasizing the exclusion of protic media.

Figure 1: Decision matrix for solvent selection. Note the critical divergence at protic solvents leading to degradation.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination (Inert Atmosphere)

Use this protocol to determine exact solubility limits in aprotic solvents (e.g., Toluene, DCM).

Prerequisites:

-

Anhydrous solvent (dried over molecular sieves).

-

Nitrogen/Argon atmosphere.

-

0.22 µm PTFE syringe filter.

Step-by-Step:

-

Preparation: Weigh 100 mg of 2,5-Dichloro-4-nitrothiophene-3-sulfonyl chloride into a tared 4 mL vial (

). -

Addition: Add the target anhydrous solvent in 100 µL increments at 25°C.

-

Agitation: Vortex for 30 seconds after each addition.

-

Endpoint: Record the volume (

) where the solution becomes clear and no solid remains. -

Calculation:

-

Verification (Optional): Cool the solution to 0°C. If precipitation occurs, the solvent is a candidate for recrystallization.

Protocol B: Recrystallization for Purification

Based on the solubility differential between Toluene (hot) and Hexanes (cold).

-

Dissolution: Dissolve crude material in minimal boiling Toluene (approx. 3-5 mL per gram).

-

Filtration: Hot filter (if necessary) to remove insoluble impurities.

-

Anti-Solvent: Slowly add warm Hexane (or Heptane) until a faint turbidity persists.

-

Crystallization: Allow the mixture to cool slowly to room temperature, then chill to 0-4°C for 2 hours.

-

Collection: Filter the crystals under inert gas (nitrogen blanket) to prevent moisture condensation and hydrolysis. Wash with cold Hexane.

References

-

Sigma-Aldrich. (n.d.). 2,5-Dichlorothiophene-3-sulfonyl chloride Product Sheet. Retrieved from

- Note: Provides physical data for the non-nitro analog, establishing the baseline for thiophene sulfonyl chloride solubility.

-

Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 915–929.[4] Link

- Establishes the solvolysis rates and instability of sulfonyl chlorides in hydroxylic solvents.

-

Org. Synth. (1954). 2,4-Dinitrobenzenesulfenyl chloride.[5] Organic Syntheses, Coll. Vol. 4, p.367. Link

- Provides validated purification protocols (CCl4/Petroleum Ether) for nitro-substituted sulfur electrophiles.

-

PrepChem. (n.d.). Synthesis of 2,4,5-trichlorothien-3-ylsulfonyl chloride. Link

- Details the use of hexane/DCM systems for the isolation of chlorin

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. rsc.org [rsc.org]

- 3. 59768-12-6|2,5-Dichloro-4-nitrothiophene-3-sulfonyl chloride|2,5-Dichloro-4-nitrothiophene-3-sulfonyl chloride|MFCD01570024-范德生物科技公司 [bio-fount.com]

- 4. mdpi.org [mdpi.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

melting point and physical characteristics of 2,5-Dichloro-4-nitrothiophene-3-sulfonyl chloride

Content Type: Technical Reference & Handling Guide Subject: Characterization, Stability, and Application Logic CAS Registry Number: 59768-12-6 (Isomer Specific)

Part 1: Executive Summary & Chemical Identity[1]

2,5-Dichloro-4-nitrothiophene-3-sulfonyl chloride is a highly specialized heterocyclic electrophile used primarily as an intermediate in the synthesis of agrochemicals (sulfonamide herbicides) and pharmaceutical pharmacophores.

Structurally, it features a "push-pull" electronic system: the thiophene ring is electron-rich, but the simultaneous presence of two chlorine atoms, a nitro group, and a sulfonyl chloride moiety renders the core highly electron-deficient. This unique architecture makes the sulfonyl chloride group exceptionally reactive toward nucleophiles but also prone to rapid hydrolytic degradation.

Chemical Identity Profile[1][2][3][4][5][6]

| Parameter | Data / Characteristic |

| CAS Number | 59768-12-6 |

| IUPAC Name | 2,5-Dichloro-4-nitrothiophene-3-sulfonyl chloride |

| Molecular Formula | C₄Cl₃NO₄S₂ |

| Molecular Weight | 296.54 g/mol |

| SMILES | ClC1=C(S(=O)(=O)Cl)C(=O)=C(Cl)S1 |

| Structural Class | Heteroaryl Sulfonyl Chloride |

Part 2: Physical Characteristics & Melting Point Analysis[1][5]

The "Phase State" Paradox: Researchers often encounter conflicting data regarding the physical state of this compound (oil vs. solid). This is due to the cryoscopic effect of impurities (specifically the hydrolyzed sulfonic acid) and the compound's tendency to supercool.

Physical Properties Table[4]

| Property | Value / Observation | Technical Note |

| Physical State | Low-Melting Crystalline Solid | Often appears as a viscous yellow oil if purity is <95%. |

| Melting Point (MP) | 50°C – 60°C (Typical Range) | Analog Comparison: The trichloro- analog melts at ~55°C [1].[5] The nitro group typically raises MP via dipole interactions. |

| Appearance | Pale to Deep Yellow | Color intensity correlates with nitro-conjugation and trace azo-impurities. |

| Solubility | Soluble in DCM, THF, EtOAc, Toluene. | Insoluble/Reacts with Water, Alcohols (slowly), and Amines. |

| Density | ~1.7 g/cm³ (Predicted) | High density due to heavy heteroatoms (S, Cl). |

Critical QC Insight: If your sample has a melting point >150°C , it is NOT the sulfonyl chloride. It has likely hydrolyzed to 2,5-dichloro-4-nitrothiophene-3-sulfonic acid . The acid is a high-melting solid, whereas the chloride is a low-melting solid.

Part 3: Stability & Reactivity (The "Why")

The reactivity of this molecule is driven by the sulfonyl chloride warhead (

degradation Pathway Analysis

The primary failure mode in storage is hydrolysis . Moisture attacks the sulfur, displacing chloride as HCl. The generated HCl autocatalyzes further degradation.

Figure 1: Competitive reaction pathways showing the hydrolysis risk vs. the desired amidation.

Part 4: Experimental Protocols

A. Synthesis & Purification Workflow

Objective: Isolate the sulfonyl chloride free from sulfonic acid impurities to ensure accurate physical characterization.

Protocol:

-

Reaction: Chlorosulfonation of 2,5-dichloro-3-nitrothiophene using Chlorosulfonic acid (

) or Nitration of the sulfonyl chloride (risky). -

Quench: Pour reaction mixture onto crushed ice. Crucial: Keep temperature <5°C to minimize hydrolysis.

-

Extraction: Extract immediately with Dichloromethane (DCM) .

-

Why DCM? The sulfonyl chloride is highly soluble in DCM; the hydrolyzed sulfonic acid is more water-soluble/polar. This is the primary purification step.

-

-

Drying: Dry organic layer over anhydrous

(Avoid -

Crystallization: Evaporate DCM to a thick oil. Add cold Hexane or Petroleum Ether . Triturate (scratch glass) to induce crystallization.

Figure 2: Purification workflow to isolate pure solid sulfonyl chloride.

B. Self-Validating QC System

To confirm you have the chloride and not the acid:

-

Solubility Test: Take 10 mg of solid. Add 1 mL of water.

-

Result A (Good): Solid does not dissolve immediately; sinks/oils out.

-

Result B (Bad): Solid dissolves completely (indicates Sulfonic Acid).

-

-

TLC Visualization: Run on Silica Gel (20% EtOAc/Hexane).

Part 5: Safety & Handling

-

Corrosivity: Causes severe skin burns and eye damage (Category 1B). The hydrolysis produces HCl on contact with skin moisture.

-

Water Reactivity: Reacts violently with water. Never add water to the neat solid.

-

Storage: Store under inert atmosphere (

or Ar) at 2–8°C .-

Tip: Seal the cap with Parafilm to prevent moisture ingress. If the solid turns white/crusty, it has hydrolyzed.

-

References

-

PrepChem. "Synthesis of 2,4,5-trichlorothien-3-ylsulfonyl chloride." (Analogous synthesis and physical data).

-

Echemi. "2,5-DICHLORO-4-NITROTHIOPHENE-3-SULPHONYL CHLORIDE (CAS 59768-12-6) Product Details."[1]

-

Fisher Scientific. "Safety Data Sheet: 2,5-Dichlorothiophene-3-sulfonyl chloride (Non-nitro analog reference)."

-

PubChem. "2,5-Dichlorothiophene-3-sulfonyl chloride Compound Summary."

Sources

- 1. echemi.com [echemi.com]

- 2. Ethylene carbonate CAS#: 96-49-1 [m.chemicalbook.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. prepchem.com [prepchem.com]

- 6. rsc.org [rsc.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. 2,5-Dichlorothiophene-3-sulfonyl chloride, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 9. US3822311A - Process for the production of 2,5-dichloro-3-nitro-benzoic acid - Google Patents [patents.google.com]

The Ascendant Role of Nitrothiophene Sulfonyl Chloride Derivatives in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The confluence of the thiophene nucleus, a privileged scaffold in medicinal chemistry, with the potent electronic attributes of the nitro and sulfonyl chloride functionalities, has given rise to a class of compounds with profound implications for drug development. Nitrothiophene sulfonyl chloride derivatives serve as highly versatile intermediates in the synthesis of a diverse array of bioactive molecules, particularly in the realm of antimicrobial agents. The strategic placement of the electron-withdrawing nitro group significantly modulates the reactivity of the thiophene ring and the electrophilicity of the sulfonyl chloride, enabling a broad spectrum of chemical transformations. This guide provides an in-depth exploration of the synthesis, reactivity, and biological applications of these critical building blocks, underpinned by detailed experimental protocols and a critical analysis of their structure-activity relationships.

The Thiophene Scaffold: A Foundation of Therapeutic Success

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone of medicinal chemistry. Its structural similarity to benzene allows it to act as a bioisostere, while its unique electronic properties and ability to engage in hydrogen bonding and other non-covalent interactions contribute to its frequent appearance in approved drugs. The introduction of a nitro group onto the thiophene ring dramatically alters its electronic landscape, rendering it more susceptible to nucleophilic attack and influencing its metabolic activation pathways within biological systems.

Synthesis of Nitrothiophene Sulfonyl Chlorides: The Gateway to Bioactive Derivatives

The preparation of nitrothiophene sulfonyl chlorides is a critical first step in the synthesis of a multitude of sulfonamide-based drug candidates. The most common approach involves the direct chlorosulfonation of a nitrothiophene precursor.

Nitration of Thiophene

The synthesis typically commences with the nitration of thiophene. A well-established method involves the use of a mixture of fuming nitric acid and acetic anhydride in glacial acetic acid.

Experimental Protocol: Synthesis of 2-Nitrothiophene [1]

-

Materials: Thiophene (1 mole), fuming nitric acid (1.2 moles), acetic anhydride (340 mL), glacial acetic acid (600 mL).

-

Procedure:

-

Dissolve thiophene in acetic anhydride.

-

Dissolve fuming nitric acid in glacial acetic acid.

-

Cool the nitric acid solution to 10°C in a three-necked flask equipped with a stirrer, thermometer, and dropping funnel.

-

Slowly add the thiophene solution dropwise to the nitric acid solution, maintaining the temperature below room temperature.

-

After the addition is complete, allow the reaction mixture to stand at room temperature for 2 hours.

-

Pour the mixture onto crushed ice with vigorous shaking to precipitate the 2-nitrothiophene.

-

Filter the pale yellow crystals, wash thoroughly with ice water, and dry in the absence of light.

-

-

Yield: 70-85%.

Chlorosulfonation of Nitrothiophene

The subsequent chlorosulfonation of the nitrothiophene introduces the highly reactive sulfonyl chloride group. This reaction is typically carried out using chlorosulfonic acid.

Experimental Protocol: Synthesis of 5-Nitrothiophene-2-sulfonyl Chloride (Conceptual Protocol based on selective chlorosulfonation of 3-nitrothiophene) [2][3][4]

-

Materials: 2-Nitrothiophene, chlorosulfonic acid, chloroform (ethanol-free).

-

Procedure:

-

Dissolve 2-nitrothiophene in ethanol-free chloroform in a four-necked flask equipped with a stirrer, reflux condenser, dropping funnel, and thermometer.

-

Maintain the temperature of the flask at 40°C.

-

Carefully add chlorosulfonic acid dropwise over a period of 5 minutes.

-

Monitor the reaction progress by a suitable method (e.g., TLC or NMR).

-

Upon completion, pour the reaction mixture into ice water.

-

Separate the chloroform layer and extract the aqueous phase with chloroform.

-

Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude 5-nitrothiophene-2-sulfonyl chloride. Further purification may be achieved by recrystallization.

-

The Reactivity of Nitrothiophene Sulfonyl Chlorides: Building the Bioactive Arsenal

The sulfonyl chloride moiety is a powerful electrophile, readily undergoing nucleophilic substitution with a wide range of nucleophiles, most notably primary and secondary amines, to form stable sulfonamides. The presence of the nitro group on the thiophene ring can influence the reactivity of the sulfonyl chloride, although the primary mode of reaction remains the nucleophilic attack on the sulfur atom.

Caption: Proposed mechanism of action for nitrothiophene-based antibacterials.

Furthermore, the sulfonamide moiety itself is a well-established pharmacophore that acts as a competitive inhibitor of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. By mimicking the natural substrate, p-aminobenzoic acid (PABA), sulfonamides block the production of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is vital for nucleotide synthesis and ultimately DNA replication.

Structure-Activity Relationship (SAR) Insights

The antibacterial potency of nitrothiophene sulfonamides is intricately linked to their chemical structure. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of sulfonamide derivatives, highlighting key SAR trends.

| Compound ID | R Group on Sulfonamide | Test Organism | MIC (µg/mL) | Reference |

| I | 2-hydroxy-4-nitrophenyl | S. aureus ATCC 29213 | 32 | [5] |

| II | 2-hydroxy-5-nitrophenyl | S. aureus ATCC 29213 | 64 | [5] |

| III | 2-hydroxy-3-nitrophenyl | S. aureus ATCC 29213 | 128 | [5] |

| IV | Sulfadiazine | S. aureus | 250 | [5] |

| V | Sulfadiazine | E. coli | 31.25 | [5] |

| VI | Sulfamethoxazole | S. aureus | 250 | [5] |

| VII | Sulfamethoxazole | E. coli | 125 | [5] |

| VIII | 4-methyl-N-(2-nitrophenyl)benzenesulfonamide | E. coli | 50 | [5] |

| IX | Thienopyrimidine-sulfadiazine hybrid | S. aureus | 250 | [6] |

| X | Thienopyrimidine-sulfadiazine hybrid | E. coli | 125 | [6] |

Analysis of SAR:

-

Position of Nitro Group: The position of the nitro group on the phenyl ring of the N-substituent significantly impacts activity, as seen in compounds I, II, and III.

-

Heterocyclic Substituents: The nature of the heterocyclic ring attached to the sulfonamide nitrogen plays a crucial role in determining the antibacterial spectrum and potency (e.g., comparing sulfadiazine and sulfamethoxazole).

-

Hybrid Molecules: The development of hybrid molecules, such as the thienopyrimidine-sulfonamide derivatives, represents a promising strategy for enhancing antibacterial activity.

Future Directions and Conclusion

Nitrothiophene sulfonyl chloride derivatives are undeniably valuable and versatile building blocks in the quest for novel therapeutic agents. Their straightforward synthesis and high reactivity, coupled with the proven biological activity of their sulfonamide derivatives, ensure their continued importance in drug discovery programs. Future research will likely focus on the synthesis of more complex and diverse libraries of nitrothiophene sulfonamides to further probe the structure-activity landscape and identify candidates with enhanced potency, improved pharmacokinetic profiles, and novel mechanisms of action to combat the growing threat of antimicrobial resistance. The strategic exploitation of the unique chemical properties of the nitrothiophene sulfonyl chloride scaffold will undoubtedly lead to the development of the next generation of life-saving medicines.

References

- Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts. (2002). Google Patents.

- Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts. (2002). Google Patents.

- Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts. (2002). Google Patents.

- Antibacterial activity of four sulfonamide derivatives against multidrug-resistant Staphylococcus aureus. (n.d.). Journal of Chemical and Pharmaceutical Research.

- Comparing the antibacterial properties of different sulfonamide deriv

- Synthesis, ADMET Properties, and In Vitro Antimicrobial and Antibiofilm Activity of 5-Nitro-2-thiophenecarbaldehyde N-((E)-(5-Nitrothienyl)methylidene)hydrazone (KTU-286) against Staphylococcus aureus with Defined Resistance Mechanisms. (2020). Molecules, 25(18), 4249.

- Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. (2008). African Journal of Pharmacy and Pharmacology, 2(5), 089-094.

- Synthesis and Investigation of Anti-Bacterial Effects of 2-amino-5-Nitrothiophene Derivatives. (2018). Journal of Ilam University of Medical Sciences, 26(2), 126-132.

- An In-depth Technical Guide to the Electrophilic Substitution of 2-Nitrothiophene. (2025). BenchChem.

- Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. (2024). Molecules, 29(3), 705.

- Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. (2024). Infection and Drug Resistance, 17, 3133–3144.

- Synthesis and Structural Determination of Several Sulfonamides Synthesized From Nitrovanillin. (2026). Sarcouncil Journal of Biomedical Sciences, 5(1), 1-9.

- MIC values of different material against S. aureus and E. coli. "-"... (n.d.).

- SYNTHESIS OF NEW N-SUBSTITUTED HETEROCYCLIC SULFONAMIDES. (n.d.). Farmacia, 58(4).

- Synthesis, studies and in vitro antibacterial activity of some 5-(thiophene-2-yl)-phenyl pyrazoline derivatives. (n.d.).

- 2-nitrothiophene. (n.d.). Organic Syntheses.

- Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. (2022).

- Sulfonamide derivatives: Synthesis and applications. (2024).

- Substituted thiophene-2-sulfonamides and their preparation. (n.d.).

- thiophenol. (n.d.). Organic Syntheses.

- Sulfonyl chloride synthesis by oxid

- 5-Nitrothiophene-2-carboxylic acid synthesis. (n.d.). ChemicalBook.

- Recent advances in synthesis of sulfonamides: A review. (2018). Chemistry & Biology Interface, 8(4), 194-213.

- CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID. (2021). YouTube.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. US6794521B2 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]

- 4. EP1346991A1 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

The Reactivity Profile of Thiophene-Based Sulfonyl Chlorides: A Technical Guide

Topic: Reactivity Profile of Thiophene-Based Sulfonyl Chlorides Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Strategic Abstract

Thiophene-based sulfonyl chlorides are critical bioisosteres of benzenesulfonyl chlorides in medicinal chemistry, offering unique electronic properties and solubility profiles. However, their deployment is frequently hampered by a misunderstood reactivity profile that leads to rapid hydrolysis, desulfonylation, and regiochemical promiscuity. This guide deconstructs the electronic architecture of the thiophene-sulfonyl moiety, establishes robust synthesis and handling protocols, and provides a mechanistic basis for their distinct behavior compared to phenyl analogs.

Electronic Architecture & Reactivity Drivers

To master the chemistry of thiophene sulfonyl chlorides, one must first understand the conflict between the thiophene ring's

The Inductive vs. Resonance Conflict

Unlike the benzene ring, the thiophene ring exerts a dual effect on the sulfonyl center:

- -Donation (+M Effect): The electron-rich thiophene ring donates electron density into the sulfonyl group, theoretically stabilizing the S-Cl bond and reducing electrophilicity.

-

Heteroatom Inductive Withdrawal (-I Effect): The sulfur atom within the ring is electronegative.[1][2] At the C2 position (alpha), this inductive withdrawal is dominant, making the exocyclic sulfonyl sulfur highly electrophilic.

The Result: Thiophene-2-sulfonyl chlorides are generally more reactive toward nucleophiles (and hydrolysis) than their benzene counterparts, as the -I effect of the ring sulfur destabilizes the ground state of the sulfonyl chloride.

Regioisomeric Differences (2- vs. 3-Position)

-

Thiophene-2-sulfonyl chloride: High reactivity.[3] The sulfonyl group is adjacent to the ring sulfur. The inductive effect maximizes electrophilicity but also accelerates hydrolytic degradation.

-

Thiophene-3-sulfonyl chloride: Moderate reactivity. The distance from the ring sulfur reduces the -I effect, making it more stable and kinetically similar to benzenesulfonyl chloride.

Comparative Reactivity Data

| Feature | Benzenesulfonyl Chloride | Thiophene-2-sulfonyl Chloride | Thiophene-3-sulfonyl Chloride |

| Hydrolysis Rate ( | Baseline (1.0x) | High (~3-5x faster) | Moderate (~1.5x) |

| Thermal Stability | High (Stable >150°C) | Low (Desulfonylates >100°C) | Moderate |

| Dominant Decay Mode | Slow Hydrolysis | Rapid Hydrolysis / | Hydrolysis |

| Storage Requirement | Ambient/Desiccated | -20°C / Argon / Desiccated | 4°C / Desiccated |

Stability & Degradation Pathways[4][5]

The instability of thiophene sulfonyl chlorides is not random; it follows specific mechanistic pathways that can be mitigated.

Hydrolysis (The Primary Threat)

The hydrolysis follows a pseudo-first-order kinetic profile (

Desulfonylation ( Extrusion)

Under thermal stress or radical conditions, thiophene sulfonyl chlorides are prone to losing

Visualization: Degradation Pathways

The following diagram illustrates the competing pathways of sulfonamide formation versus degradation.

Caption: Competing reaction pathways. Hydrolysis is the kinetic dominant side-reaction without base catalysis.

Synthesis Protocols

Two primary routes exist: Direct Chlorosulfonation (economic, scalable) and Oxidative Chlorination (mild, regioselective).

Method A: Direct Chlorosulfonation (Standard)

Best for: Unsubstituted thiophenes or those with electron-donating groups.

-

Reagents: Chlorosulfonic acid (

), -

Mechanism: Electrophilic Aromatic Substitution (

).

Protocol:

-

Setup: Cool

(5.0 equiv) to -15°C in a dry flask under -

Addition: Add thiophene substrate dropwise. Critical: Maintain temp < -5°C to prevent disulfonylation (formation of 2,4- or 2,5-disulfonyl chlorides).

-

Reaction: Stir at -10°C for 2 hours. Monitor by TLC (mini-workup with amine).

-

Quench: Pour reaction mixture slowly onto crushed ice/DCM mixture. Do not allow ice to melt before addition to prevent hydrolysis exotherm.

-

Isolation: Separate organic layer, wash with cold

, dry over

Method B: Oxidative Chlorination (Milder)

Best for: Acid-sensitive substrates or when specific regiochemistry (e.g., 3-position) is required via a thiol precursor.

-

Reagents: Thiol precursor, N-Chlorosuccinimide (NCS) or Trichloroisocyanuric Acid (TCCA), HCl/Acetic Acid.

Protocol:

-

Precursor: Dissolve thiophene-thiol in Acetonitrile/HCl (2M) (5:1 ratio).

-

Oxidation: Cool to 0°C. Add NCS (3.3 equiv) portion-wise.

-

Mechanism: Formation of sulfenyl chloride intermediate

sulfonyl chloride. -

Workup: Dilute with ether, wash with brine.

Nucleophilic Substitution (Sulfonamide Formation)[6]

This is the primary application in drug discovery. Due to the high reactivity of the 2-isomer, standard Schotten-Baumann conditions often lead to hydrolysis.

Optimized Coupling Protocol

Objective: Maximize sulfonamide yield while suppressing hydrolysis.

-

Solvent: Anhydrous DCM or THF. Avoid water/dioxane mixtures.

-

Base: Pyridine (as solvent/base) or TEA/DMAP (1.2 equiv / 0.1 equiv).

-

Temperature: 0°C

RT. -

Procedure:

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield / High Acid | Wet solvents or atmospheric moisture. | Use molecular sieves; keep under Argon. |

| Purple/Black Tar | Polymerization of thiophene ring. | Reaction temp too high; add antioxidant (BHT). |

| Desulfonylation | Metal contamination or UV light. | Exclude light; use metal scavengers if Pd used prior. |

| Positional Isomers | Poor temp control during chlorosulfonation.[4] | Maintain reaction < -10°C during synthesis. |

Visualization: Synthesis Decision Tree

Caption: Decision matrix for selecting the optimal synthesis route based on substrate stability and regiochemistry.

References

-

Arcoria, A., et al. (1981).[6] "Nucleophilic substitution at sulphonyl sulphur. Part 1. Reactivity of thiophen-2-sulphonyl halides in water and methanol–acetonitrile." Journal of the Chemical Society, Perkin Transactions 2, 221-227.[6] Link

-

Cremlyn, R. J., et al. (1981). "The reactions of some thiophene sulfonyl derivatives." Phosphorus, Sulfur, and Silicon and the Related Elements, 10(3), 333-342. Link

-

Arcoria, A., et al. (1988).[7] "Nucleophilic substitution at sulphonyl sulphur. Part 4. Hydrolysis of substituted thiophenesulphonyl halides in water–acetone mixtures." Journal of the Chemical Society, Perkin Transactions 2, 1793-1798.[7] Link

-

Wright, S. W., & Hallstrom, K. N. (2006). "Oxidative chlorination of thiols to sulfonyl chlorides using trichloroisocyanuric acid." Journal of Organic Chemistry, 71(3), 1080-1084. Link

-

Raasch, M. S. (1953). "Thiophene-2-sulfonyl Chloride."[6][7][8] Organic Syntheses, 33, 84. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. imperial.ac.uk [imperial.ac.uk]

- 3. mdpi.com [mdpi.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. rsc.org [rsc.org]

- 6. Nucleophilic substitution at sulphonyl sulphur. Part 1. Reactivity of thiophen-2-sulphonyl halides in water and methanol–acetonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. Nucleophilic substitution at sulphonyl sulphur. Part 4. Hydrolysis of substituted thiophenesulphonyl halides in water–acetone mixtures - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. scispace.com [scispace.com]

Methodological & Application

Application Note: Precision Synthesis of Sulfonamides using 2,5-Dichloro-4-nitrothiophene-3-sulfonyl chloride

Executive Summary

This guide details the chemoselective synthesis of sulfonamides utilizing 2,5-Dichloro-4-nitrothiophene-3-sulfonyl chloride (CAS 59768-12-6) .[1] This scaffold is a "privileged structure" in drug discovery due to its high density of functionalizable sites.[1] The presence of the nitro group at C4 significantly alters the electronic landscape of the thiophene ring, creating a distinct reactivity hierarchy between the sulfonyl chloride and the two aryl chloride positions (C2 and C5).

Key Technical Insight: The primary challenge with this reagent is preventing premature Nucleophilic Aromatic Substitution (

Chemical Reactivity Profile

Understanding the electrophilic hierarchy is critical for process control. The molecule contains three electrophilic sites with varying susceptibility to nucleophilic attack.[2]

Reactivity Hierarchy (Most to Least Reactive)

-

Sulfonyl Chloride (

): Highly reactive "hard" electrophile.[1] Reacts rapidly with amines at -

C5-Chloride (Ortho to Nitro): Activated for

by the strong electron-withdrawing nitro group.[1] Reacts with amines at RT to -

C2-Chloride (Meta to Nitro): Least reactive.[1] Typically requires forcing conditions or transition metal catalysis for substitution.[1]

Mechanistic Pathway Analysis

Figure 1: Competitive reaction pathways. Path A is the desired chemoselective route. Path B and C represent over-reaction risks.

Experimental Protocol: Chemoselective Sulfonylation

Materials & Reagents[1][2][3][4][5][6][7][8][9][10]

-

Substrate: 2,5-Dichloro-4-nitrothiophene-3-sulfonyl chloride (

)[1] -

Nucleophile: Primary or Secondary Amine (

) -

Base: Diisopropylethylamine (DIPEA) (

) -

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Concentration:

.

-

Step-by-Step Procedure

-

Preparation (Inert Atmosphere):

-

Amine Addition (Rate Limiting):

-

In a separate vial, mix the Amine (

) and DIPEA ( -

Add the amine/base solution to the sulfonyl chloride solution dropwise over 10–15 minutes.

-

Rationale: Slow addition prevents localized heating and high concentrations of free amine, minimizing the risk of C5-displacement (

).

-

-

Reaction Monitoring:

-

Workup:

-

Dilute with DCM (

). -

Wash with 0.5 M HCl (

) to remove excess amine/DIPEA. -

Wash with Brine (

). -

Dry over

, filter, and concentrate in vacuo at

-

-

Purification:

Data Interpretation & Troubleshooting

Expected Analytical Data

| Feature | Method | Characteristic Signal |

| Sulfonamide NH | Broad singlet, | |

| Thiophene Ring | C4-Nitro carbon shifts significantly downfield ( | |

| Mass Spec | LC-MS (ESI) | |

| IR | FTIR |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Double Addition Product ( | Lower temperature to | |

| Hydrolysis Product (Sulfonic Acid) | Wet solvent or atmospheric moisture.[1] | Use anhydrous solvents.[1] Ensure |

| No Reaction | Amine is too sterically hindered or electron-poor.[1] | Switch solvent to THF (better solubility).[1] Allow to warm to RT slowly after 1 hour. |

Advanced Application: Sequential Library Generation

Once the sulfonamide is formed, the C5-position remains activated.[1] This allows for a "One-Pot, Two-Step" or sequential synthesis to generate highly diverse libraries.[1]

Workflow:

-

Step 1: Form Sulfonamide (as above)

Isolate.[1] -

Step 2: React with a second (different) nucleophile (amine, thiol, alkoxide).[1]

-

Conditions: DMF or MeCN,

,

Figure 2: Sequential functionalization strategy exploiting the activating nature of the nitro group.

References

- Chemical Identity & Properties

-

General Sulfonamide Synthesis Protocols

-

De Luca, L., et al. "Easy and Handy Synthesis of Sulfonamides."[1] Journal of Organic Chemistry, 2008, 73, 3967-3969.[1] [Link]

-

Bahrami, K., et al. "Direct Oxidative Conversion of Thiol Derivatives to Sulfonyl Chlorides and Sulfonamides."[1] Journal of Organic Chemistry, 2009, 74, 9287-9291.[1] [Link]

-

-

Mechanistic Insight (

on Nitrothiophenes):-

D'Anna, F., et al. "Study of aromatic nucleophilic substitution with amines on nitrothiophenes."[1] Journal of Organic Chemistry, 2006, 71(14), 5144-5150. [Link]

-

Abronina, P.I., et al. "Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution."[1] Molecules, 2024, 29(22), 5289. [Link]

-

- Safety Data

Sources

general procedure for reacting 2,5-Dichloro-4-nitrothiophene-3-sulfonyl chloride with amines

A Comprehensive Guide to the Reaction of 2,5-Dichloro-4-nitrothiophene-3-sulfonyl chloride with Amines

These application notes provide a detailed and scientifically grounded guide for researchers, scientists, and drug development professionals on the general procedure for reacting 2,5-dichloro-4-nitrothiophene-3-sulfonyl chloride with primary and secondary amines to synthesize novel sulfonamides. This document emphasizes the underlying chemical principles, provides robust experimental protocols, and offers insights into the characterization and potential challenges associated with this class of compounds.

Introduction: The Significance of Thiophene-Based Sulfonamides

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents, including antibacterial, diuretic, and anticonvulsant drugs.[1][2] Thiophene-containing molecules are also of significant interest due to their diverse biological activities, including anti-inflammatory and antimicrobial properties.[3][4] The combination of these two pharmacophores in thiophene-based sulfonamides presents a promising avenue for the discovery of novel drug candidates with unique pharmacological profiles.[5][6] The specific starting material, 2,5-dichloro-4-nitrothiophene-3-sulfonyl chloride, offers a highly functionalized scaffold, enabling the synthesis of a diverse library of compounds for biological screening.

Reaction Mechanism and Scientific Rationale

The synthesis of sulfonamides from 2,5-dichloro-4-nitrothiophene-3-sulfonyl chloride and an amine is a nucleophilic acyl substitution reaction.[7] The fundamental steps of this transformation are outlined below, with an emphasis on the causality behind the experimental choices.

Nucleophilic Attack

The reaction is initiated by the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. The sulfur atom is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom.[8]

Formation of a Tetrahedral Intermediate

This nucleophilic attack leads to the formation of a transient tetrahedral intermediate.

Elimination of the Leaving Group

The intermediate then collapses, expelling the chloride ion, which is a good leaving group, to form the stable sulfonamide bond.

Acid-Base Neutralization

A crucial aspect of this reaction is the liberation of hydrogen chloride (HCl) as a byproduct.[7] This acidic byproduct can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. To prevent this, a base, such as pyridine or triethylamine, is added to the reaction mixture to neutralize the HCl as it is formed.[9]

Visualizing the Reaction Mechanism

Caption: General mechanism for sulfonamide formation.

Detailed Experimental Protocol

This protocol provides a standardized yet adaptable procedure for the synthesis of thiophene sulfonamides.

Materials and Reagents

-

2,5-Dichloro-4-nitrothiophene-3-sulfonyl chloride (CAS No: 59768-12-6)[10]

-

Primary or secondary amine of choice (1.1 equivalents)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous pyridine or triethylamine (1.5 equivalents)

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes)

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin Layer Chromatography (TLC) plates and chamber

Step-by-Step Procedure

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.1 eq) in anhydrous DCM.[7]

-

Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.[7]

-

Sulfonyl Chloride Addition: Dissolve 2,5-dichloro-4-nitrothiophene-3-sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[7]

-

Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).[7]

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.[7]

-

Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure sulfonamide.[7][11]

Visualizing the Experimental Workflow

Caption: Step-by-step experimental workflow.

Quantitative Data Summary

The following table provides a general overview of reaction parameters and expected outcomes. Actual yields may vary depending on the specific amine used.

| Amine Type | Reactivity | Typical Reaction Time | Expected Yield | Notes |

| Primary Aliphatic | High | 6-12 hours | Good to Excellent | Generally straightforward reactions. |

| Secondary Aliphatic | Moderate | 12-18 hours | Moderate to Good | Steric hindrance may slow the reaction. |

| Primary Aromatic | Moderate | 12-18 hours | Moderate to Good | Lower nucleophilicity of aromatic amines. |

| Secondary Aromatic | Low | 18-24 hours | Low to Moderate | Significant steric and electronic deactivation. |

Product Characterization

The synthesized thiophene sulfonamides can be characterized using standard analytical techniques:[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic signals for the thiophene proton and protons from the amine moiety. The N-H proton of secondary sulfonamides typically appears as a broad singlet. ¹³C NMR will provide signals for all unique carbon atoms.

-

Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized compound.

-

Infrared (IR) Spectroscopy: Characteristic S=O stretching bands will be observed around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).

Safety Precautions and Handling

-

Sulfonyl Chlorides: 2,5-Dichloro-4-nitrothiophene-3-sulfonyl chloride is corrosive and moisture-sensitive.[12] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13] Avoid inhalation of dust and contact with skin and eyes.[14]

-

Nitroaromatic Compounds: The starting material is a nitroaromatic compound, which can be toxic. Exercise caution to avoid exposure.

-

Solvents and Reagents: Dichloromethane is a volatile and potentially carcinogenic solvent. Pyridine and triethylamine are flammable and have strong odors. Handle all chemicals in a fume hood.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting

| Issue | Possible Cause | Solution |

| Low or no product formation | Inactive amine (protonated) | Ensure the use of a sufficient amount of base. |

| Poor quality sulfonyl chloride | Use freshly opened or properly stored sulfonyl chloride. | |

| Sterically hindered amine | Increase reaction temperature and/or time. | |

| Multiple products observed by TLC | Side reactions | Ensure slow addition of the sulfonyl chloride at 0 °C. |

| Difficulty in purification | Product is highly polar | Use a more polar solvent system for chromatography. |

| Product is an oil | Attempt to induce crystallization by scratching the flask or adding a seed crystal. |

References

- Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride - Benchchem.

- Application Notes and Protocols for the Synthesis of Sulfonamides

- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - Macmillan Group - Princeton University.

- An Expedient Synthesis of Sulfinamides

- Preparation of sulfonamides

- Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal.

- Recent advances in synthesis of sulfonamides: A review - CHEMISTRY & BIOLOGY INTERFACE.

-

One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation | Journal of the American Chemical Society. [Link]

-

Discovery and Synthesis of Novel Furan and Thiophene Sulfonamide-Based Derivatives as Dual-Functional α-Glucosidase Inhibitors | ACS Medicinal Chemistry Letters. [Link]

-

Synthesis of sustainable heterocyclic aryl sulfonamide derivatives: computational studies, molecular docking, and antibacterial assessment - ResearchGate. [Link]

-

Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. [Link]

-

Material Safety Data Sheet - Sulfuryl chloride - Cole-Parmer. [Link]

-

Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking | ACS Omega - ACS Publications. [Link]

- US2777844A - Sulfonamide purification process - Google P

-

Synthesis of thiophenes having the biologically active sulfonamide... - ResearchGate. [Link]

-

Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC. [Link]

-

Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]

-

REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. [Link]

-

(PDF) Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography - ResearchGate. [Link]

-

Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]

-

Amine Reactions - Chemistry LibreTexts. [Link]

-

(PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. cbijournal.com [cbijournal.com]

- 10. echemi.com [echemi.com]

- 11. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. datasheets.scbt.com [datasheets.scbt.com]

protocol for nucleophilic substitution on 2,5-Dichloro-4-nitrothiophene-3-sulfonyl chloride

Application Note: High-Precision Nucleophilic Substitution Protocols for 2,5-Dichloro-4-nitrothiophene-3-sulfonyl chloride

Part 1: Strategic Overview & Chemoselectivity Analysis

1.1 The Substrate Challenge: An "Electrophilic Triad" 2,5-Dichloro-4-nitrothiophene-3-sulfonyl chloride is a dense functional scaffold presenting three distinct electrophilic sites. Successful derivatization requires strict adherence to a reactivity hierarchy. Failure to respect this order results in polymerization, regioisomeric mixtures, or decomposition.

-

Site A (Sulfonyl Chloride,

): The most reactive site. Highly susceptible to attack by heteroatom nucleophiles ( -

Site B (C5-Chlorine): The primary site for Nucleophilic Aromatic Substitution (

). It is activated by the ortho-nitro effect . The nitro group at C4 stabilizes the Meisenheimer intermediate formed during attack at C5. -

Site C (C2-Chlorine): The least reactive site. It is sterically crowded by the adjacent sulfonyl group and lacks the direct ortho-nitro resonance stabilization found at C5.

1.2 The Golden Rule of Order

You cannot perform

Therefore, this guide is structured in two sequential workflows:

-

Protocol A: Chemoselective Sulfonylation (Securing the

handle). -

Protocol B: Regioselective

at C5 (Functionalizing the ring).

Part 2: Decision Logic & Workflow Visualization

The following decision tree illustrates the critical pathways for functionalizing this scaffold.

Figure 1: Chemoselectivity decision tree. Path A must typically precede Path B to ensure clean conversion.

Part 3: Experimental Protocols

Protocol A: Chemoselective Sulfonylation

Objective: To react the sulfonyl chloride with an amine nucleophile while leaving the ring chlorines intact.

Reagents:

-

Substrate: 2,5-Dichloro-4-nitrothiophene-3-sulfonyl chloride (1.0 equiv)

-

Nucleophile: Primary or Secondary Amine (1.05 equiv)

-

Base: Triethylamine (TEA) or DIPEA (1.2 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM) or THF.

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask under

atmosphere, dissolve the Substrate in anhydrous DCM ( -

Cooling: Cool the solution to -10°C to 0°C using an ice/salt bath. Rationale: Low temperature suppresses

side reactions on the ring. -

Addition: Mix the Amine and Base in a separate vial with a small amount of DCM. Add this mixture dropwise to the substrate solution over 15–20 minutes.

-

Monitoring: Stir at 0°C for 30 minutes. Monitor by TLC (Hexane/EtOAc 3:1). The sulfonyl chloride spot (usually higher

) should disappear. -

Quench: Quench with

(aq) to neutralize excess base. -

Workup: Extract with DCM, wash with brine, dry over

, and concentrate. -

QC Check:

NMR should show the amide proton (if primary amine used) and retention of the thiophene ring singlets (if any protons were present, though this scaffold is fully substituted).

Protocol B: Regioselective at C5

Objective: To displace the C5-Chlorine (adjacent to the Nitro group) using a nucleophile. Prerequisite: The sulfonyl chloride should ideally be converted to a sulfonamide (Product A) before this step.

Mechanistic Insight: The reaction proceeds via a Meisenheimer Complex .[1] Attack at C5 places the negative charge on the C4-carbon, which is directly stabilized by the nitro group's resonance. Attack at C2 is significantly less favorable as it lacks this direct conjugation.

Reagents:

-

Substrate: Sulfonamide derivative from Protocol A (1.0 equiv)

-

Nucleophile: Cyclic amine (e.g., morpholine), aniline, or alkoxide (1.2–1.5 equiv)

-

Base:

(2.0 equiv) or -

Solvent: Acetonitrile (MeCN) or DMF (polar aprotic is essential).

Step-by-Step Methodology:

-

Dissolution: Dissolve the Substrate in MeCN or DMF (

). -

Base Addition: Add the inorganic base (

). -

Nucleophile Addition: Add the nucleophile.

-

Thermal Activation:

-

Strong Nucleophiles (aliphatic amines): Heat to 40–60°C .

-

Weak Nucleophiles (anilines): Heat to 80–100°C .

-

-

Monitoring: Monitor by HPLC or TLC. Look for the formation of a more polar spot (yellow/orange color intensification is common due to the nitro-amine conjugation).

-

Workup:

-

If DMF used: Pour into ice water. The product often precipitates. Filter and wash.

-

If MeCN used: Evaporate solvent, redissolve in EtOAc, wash with water.

-

-

Purification: Recrystallization from EtOH or Column Chromatography.

Part 4: Data Summary & Troubleshooting

Table 1: Comparative Reaction Conditions

| Parameter | Sulfonylation (Protocol A) | |

| Target Site | C5-Cl (Ring Carbon) | |

| Primary Driver | Electrophilicity of Sulfur | Activation by ortho-Nitro group |

| Temperature | ||

| Solvent | DCM, THF (Non-polar/Aprotic) | DMF, DMSO, MeCN (Polar Aprotic) |

| Key Risk | Hydrolysis (keep dry) | Regio-scrambling (if |

| Visual Cue | Exotherm upon addition | Color change (Pale |

Troubleshooting Guide:

-

Issue: Hydrolysis of Sulfonyl Chloride.

-

Cause: Wet solvents or atmospheric moisture.

-

Solution: Use flame-dried glassware and anhydrous solvents. The sulfonic acid byproduct is highly polar and stays at the baseline of TLC.

-

-

Issue: No Reaction in

Step.-

Cause: Nucleophile is too bulky or weak.

-

Solution: Switch solvent to DMSO (higher dielectric constant) or use

to increase the "nakedness" of the nucleophile.

-

-

Issue: Mixture of C2 and C5 substitution.

-

Cause: Temperature too high (

), overcoming the activation energy difference. -

Solution: Lower temperature and extend reaction time.

-

Part 5: Safety & Handling (E-E-A-T)

Hazard Identification:

-

Corrosivity: The sulfonyl chloride releases HCl upon contact with moisture/tissue. Causes severe skin burns and eye damage [1, 2].[2][3][4]

-

Sensitizer: Thiophene derivatives can be skin sensitizers.

-

Reactivity: Violent reaction with strong oxidizers and bases.

Engineering Controls:

-

All weighing and transfers must occur in a fume hood .

-

Quench all reaction mixtures with dilute acid/buffer before disposal to neutralize reactive intermediates.

References

-

Thermo Fisher Scientific. (2025).[2] Safety Data Sheet: 2,5-Dichlorothiophene-3-sulfonyl chloride. Retrieved from

-

Spectrum Chemical. (2015).[2][5] Safety Data Sheet: Sulfuryl Chloride and derivatives. Retrieved from

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Standard text establishing -reactivity in thiophenes).

- Blair, L. M., et al. (2000). Regioselective Nucleophilic Aromatic Substitution of Chloronitrothiophenes. Journal of Heterocyclic Chemistry.

-

Sigma-Aldrich. (2023). Sulfonyl Chlorides and Sulfonamides: Building Blocks in Medicinal Chemistry. Retrieved from

Sources

Application Note: Strategic Synthesis of Bioactive Thiophene Derivatives from Sulfonyl Chlorides

Executive Summary & Strategic Rationale

Thiophene derivatives represent a cornerstone in medicinal chemistry, serving as bioisosteres for benzene rings to improve metabolic stability and potency in varying drug classes, including NSAIDs (e.g., Tenoxicam), carbonic anhydrase inhibitors (e.g., Dorzolamide), and kinase inhibitors.

Sulfonyl chlorides (

-

S-Retention (Nucleophilic Substitution): Synthesis of sulfonamides (e.g., for glaucoma therapeutics).

-

S-Extrusion (Desulfitative Coupling): Palladium-catalyzed C-H arylation to construct biaryl thiophene cores.

-

S-Reduction (Reductive Coupling): Phosphine-mediated deoxygenation to access thienyl thioethers.

This document provides validated protocols, mechanistic insights, and troubleshooting matrices for high-stakes drug development environments.

Divergent Reaction Pathways (Visualized)

The following diagram illustrates the strategic utility of sulfonyl chlorides in accessing diverse thiophene chemical space.

Figure 1: Divergent synthetic utility of sulfonyl chlorides in thiophene functionalization.

Protocol A: Synthesis of Thiophene Sulfonamides (S-Retention)

Application: Synthesis of carbonic anhydrase inhibitors (e.g., Dorzolamide analogs). Challenge: Thiophene-2-sulfonyl chlorides are notoriously unstable compared to their benzene counterparts, prone to hydrolysis and decomposition (darkening) upon storage.

Mechanistic Insight

The reaction proceeds via a nucleophilic attack of the amine on the sulfur atom, eliminating chloride. The inclusion of a nucleophilic catalyst (DMAP) or specific solvent systems is critical to prevent the formation of sulfonic acid byproducts due to ambient moisture.

Experimental Protocol

Scale: 10 mmol Reagents:

-

Thiophene-2-sulfonyl chloride (freshly recrystallized or generated in situ): 10.0 mmol

-

Amine substrate (e.g., morpholine or primary alkyl amine): 11.0 mmol

-

Triethylamine (

): 15.0 mmol -

Solvent: Anhydrous Dichloromethane (DCM) (

) -

Catalyst: DMAP (5 mol%) - Optional, for sterically hindered amines.

Step-by-Step Methodology:

-

Preparation: Purge a round-bottom flask with

. Dissolve the amine and -

Addition: Dissolve thiophene-2-sulfonyl chloride in a minimal volume of DCM. Add this solution dropwise to the amine mixture over 20 minutes.

-

Note: If the sulfonyl chloride is solid, add in small portions to prevent localized exotherms.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor via TLC (EtOAc/Hexane 3:7).

-

Workup: Quench with 1M HCl (cold) to remove excess amine/pyridine. Wash the organic layer with saturated

(to remove any hydrolyzed sulfonic acid) and brine. -

Purification: Dry over

, concentrate, and recrystallize from EtOH/Water or purify via flash chromatography.

Data & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Sulfonyl Chloride | Ensure anhydrous conditions; increase reagent equivalents to 1.2 eq. |

| Dark/Tar Product | Decomposition of Thiophene Ring | Maintain |

| Slow Reaction | Steric Hindrance | Add 5-10 mol% DMAP; switch solvent to THF/DCM (1:1). |

Protocol B: Pd-Catalyzed Desulfitative Arylation (S-Extrusion)

Application: Late-stage C-H functionalization of thiophenes using benzenesulfonyl chlorides as "arylating agents."

Advantage: Avoids the use of unstable aryl halides or expensive boronic acids. The sulfonyl chloride acts as an aryl source by extruding

Mechanistic Pathway (Graphviz)

Figure 2: Catalytic cycle for the desulfitative arylation of thiophenes.

Experimental Protocol

Reference Basis: Methods adapted from Doucet et al. and Chem. Rev. Lett.[1][2] [1, 2]. Scale: 1.0 mmol

Reagents:

-

Aryl Sulfonyl Chloride: 1.0 mmol

-

Thiophene derivative (e.g., 2-acetylthiophene): 1.5 mmol

-

Catalyst:

(5 mol%) -

Ligand: Phosphine-free conditions (or

if reactivity is low). -

Base:

(3.0 mmol) -

Solvent: 1,4-Dioxane or Xylene (degassed).

Step-by-Step Methodology:

-

Setup: In a pressure tube or heavy-walled flask, combine

, -

Solvent Addition: Add the thiophene substrate and solvent (dioxane) under an argon atmosphere.

-

Thermal Activation: Seal the vessel and heat to 140°C for 16–24 hours.

-

Critical: High temperature is required for the extrusion of

. Ensure the vessel is rated for pressure, as

-

-

Workup: Cool to RT. Carefully vent the vessel (in a fume hood to release

). Filter through a Celite pad to remove inorganic salts and Palladium black. -

Purification: Concentrate the filtrate and purify via silica gel chromatography.

Substrate Scope & Limitations

-

Electron-Deficient Sulfonyl Chlorides: React faster due to easier oxidative addition.

-

Sterics: Ortho-substituents on the sulfonyl chloride may reduce yields (40-60%) compared to para-substituents (70-90%).

-

Regioselectivity: C2-substituted thiophenes typically undergo arylation at the C5 position.

Protocol C: Reductive Coupling to Thioethers (S-Reduction)

Application: Synthesis of diaryl sulfides or thienyl-aryl sulfides without using odorous thiols.

Mechanism: Triphenylphosphine (

Experimental Protocol

Reference Basis: Bahrami et al.[2][3] and Organic Chemistry Portal [3, 4].

Reagents:

-

Thiophene-2-sulfonyl chloride: 1.0 mmol

-

Electron-rich Arene (coupling partner) or Alkyl Halide: 1.0 mmol

-

Reductant:

(3.0 equivalents) -

Solvent: Toluene or THF.

-

Catalyst:

(catalytic amount) or mild acid catalyst can accelerate the process.

Methodology:

-

Reduction: Mix sulfonyl chloride and

in Toluene at reflux. The solution will turn yellow/orange as the sulfonyl chloride is deoxygenated. -

Coupling: Add the coupling partner. If coupling with an alkyl halide, add a base (

). If coupling via Friedel-Crafts type (to another arene), a Lewis acid may be required.-

Alternative: For simple reduction to the thiol (to be used in subsequent Gewald reaction), treat with

or

-

-

Isolation: Filter off the Triphenylphosphine oxide (

) precipitate (if in non-polar solvent) or remove via chromatography.

References

-

Doucet, H., et al. (2024).[1][4] Desulfitative direct (hetero)arylation of C(heteroaryl)-H bonds. Chemical Review and Letters.

-

Soule, J.F., & Doucet, H. (2014).[4] Benzenesulfonyl chlorides: new reagents for access to alternative regioisomers in palladium-catalysed direct arylations of thiophenes. Chemical Science.

-

Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[2] Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. Journal of Organic Chemistry.

-

Bellale, E. V., et al. (2009).[5] Reduction of sulfonyl chlorides to thiols. Synthesis.

-

Cremlyn, R. J. (1981). The reactions of some thiophene sulfonyl derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements.[4]

Sources

step-by-step synthesis of 2,5-Dichloro-4-nitrothiophene-3-sulfonyl chloride intermediates

This application note outlines the synthetic pathway for 2,5-Dichloro-4-nitrothiophene-3-sulfonyl chloride (CAS 59768-12-6), a highly functionalized thiophene intermediate used in the development of sulfonamide-based pharmaceuticals and agrochemicals.[1]

The synthesis requires precise control of electrophilic aromatic substitution on the deactivated thiophene ring.[1] The protocol prioritizes the chlorosulfonation-first strategy, as introducing the strongly deactivating nitro group early would significantly hinder subsequent sulfonation.[1]

Part 1: Retrosynthetic Analysis & Strategy

The target molecule is synthesized from 2,5-dichlorothiophene .[1][2][3] The presence of two chlorine atoms at the

-

Step 1 (Chlorosulfonation): Introduction of the chlorosulfonyl group (

) at position 3. The thiophene ring is sufficiently reactive to undergo chlorosulfonation with chlorosulfonic acid, despite the deactivating effect of the chlorines.[1] -

Step 2 (Nitration): Nitration of the sulfonyl chloride intermediate. The

group is a meta-director (in benzene analogs) and electron-withdrawing. On the thiophene ring, the combined directing effects and steric factors favor position 4 for the incoming nitro group.[1]

Note on Safety: This synthesis involves chlorosulfonic acid (reacts violently with water) and fuming nitric acid (strong oxidizer). All procedures must be performed in a functioning fume hood with appropriate PPE (acid-resistant gloves, face shield).

Figure 1: Step-wise electrophilic substitution pathway for the synthesis of the target sulfonyl chloride.

Part 2: Experimental Protocols

Step 1: Synthesis of 2,5-Dichlorothiophene-3-sulfonyl chloride

This step utilizes chlorosulfonic acid (

Reagents:

-

2,5-Dichlorothiophene (98% purity)[1]

-

Chlorosulfonic acid (Reagent grade, >99%)[1]

-

Dichloromethane (DCM) (for extraction)

-

Sodium bicarbonate (sat.[3] aq.)

Protocol:

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a pressure-equalizing addition funnel, and a gas outlet connected to a scrubber (to neutralize HCl gas). Flush with

. -

Addition: Charge the flask with Chlorosulfonic acid (5.0 equiv). Cool to 0–5 °C using an ice bath.

-

Reaction: Add 2,5-Dichlorothiophene (1.0 equiv) dropwise over 30–45 minutes. The reaction is exothermic; maintain internal temperature <10 °C.[1]

-

Heating: After addition, remove the ice bath. Allow the mixture to warm to room temperature (RT). If reaction progress is slow (monitored by TLC/GC), heat to 50–60 °C for 2–3 hours.

-

Quench (Critical): Pour the reaction mixture slowly onto crushed ice with vigorous stirring. Caution: Violent reaction.[1]

-

Isolation: Extract the aqueous slurry with DCM (

). Wash the combined organic layers with cold water, then cold saturated -

Drying: Dry over anhydrous

, filter, and concentrate under reduced pressure to yield the crude sulfonyl chloride. -

Purification: Recrystallize from hexane/chloroform if necessary.

Key Data Points:

| Parameter | Specification |

|---|---|

| Appearance | Off-white to pale yellow solid |

| Melting Point | ~55–57 °C (Lit. varies) |

| Yield Target | 60–75% |

Step 2: Nitration to 2,5-Dichloro-4-nitrothiophene-3-sulfonyl chloride

The nitration is performed on the sulfonyl chloride.[1][4][5][6][7] The sulfonyl chloride group is relatively stable to acidic nitration conditions if temperature is controlled to prevent hydrolysis.[1]

Reagents:

-

2,5-Dichlorothiophene-3-sulfonyl chloride (from Step 1)[1][8]

-

Fuming Nitric Acid (

, >90%)[1] -

Concentrated Sulfuric Acid (

)[4]

Protocol:

-

Mixed Acid Preparation: In a separate vessel, prepare a nitrating mixture of Fuming

(1.2 equiv) and Conc. -

Dissolution: Dissolve the sulfonyl chloride intermediate in Conc.

(or use the solid directly if finely powdered) in the reaction flask. Cool to -5 °C. -

Nitration: Add the nitrating mixture dropwise to the sulfonyl chloride solution, maintaining the temperature between -5 °C and 0 °C.

-

Completion: Stir at 0 °C for 1 hour, then allow to warm to 10–15 °C for 1 hour. Monitor consumption of starting material.

-

Quench: Pour the mixture onto crushed ice. The product should precipitate as a solid.[1][5]

-

Filtration: Filter the solid precipitate. Wash with copious amounts of cold water to remove residual acid.

-

Purification: Dissolve the crude solid in DCM, dry over

, and concentrate. Recrystallize from a suitable solvent (e.g.,

Part 3: Reaction Mechanism & Troubleshooting

The regioselectivity is governed by the cooperative directing effects of the substituents.[1]

-

Chlorine (

): Weakly deactivating, ortho/para directing.[1] -

Sulfonyl Chloride (

): Strongly deactivating, meta directing.

In 2,5-dichlorothiophene-3-sulfonyl chloride :

-

Position 2: Blocked (

)[1] -

Position 3: Blocked (

) -

Position 5: Blocked (

) -

Position 4: The only open site.[1] It is ortho to a Chlorine (activating direction) and ortho to the Sulfonyl group (sterically crowded but electronically favored by the meta-directing nature of

relative to the original position 3).

Troubleshooting Table:

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 1) | Hydrolysis of | Ensure quench is done on ice ; keep temperature <5 °C. Work up immediately. |

| Formation of Sulfonic Acid | Incomplete conversion to chloride. | Ensure excess |

| Over-Nitration / Decomposition | Temperature too high in Step 2.[1] | Strictly maintain T < 0 °C during addition. |

| Violent Exotherm | Water contamination in reagents. | Use anhydrous reagents. Ensure glassware is oven-dried. |

References

-

Sigma-Aldrich. (n.d.). 2,5-Dichlorothiophene-3-sulfonyl chloride Product Sheet. Retrieved from

- Cremlyn, R. J. (2002). Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry.

-

BenchChem. (2025).[3] Chlorination Methods for Thiophene Synthesis. Retrieved from

-

PubChem. (n.d.). 2,5-Dichloro-4-nitrothiophene-3-sulfonyl chloride (CAS 59768-12-6). Retrieved from

Sources

- 1. CN104230716A - Method for enhancing nitration reaction rate of 2,5-dichloronitrobenzene - Google Patents [patents.google.com]

- 2. US2492644A - Process for making 2,5-dichlorothiophene - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Mono-nitration of aromatic compounds - Patent 2327677 [data.epo.org]

- 6. 2,5-Dichlorothiophene-3-sulfonyl chloride, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 7. CN101570501B - Method for synthesizing p-nitrobenzenesulfonyl chloride - Google Patents [patents.google.com]

- 8. US20010021714A1 - Thienyl-, furyl-, pyrrolyl- and biphenylsulfonamides and derivatives thereof that modulate the activity of endothelin - Google Patents [patents.google.com]

Troubleshooting & Optimization

Technical Support Center: Recrystallization of 2,5-Dichloro-4-nitrothiophene-3-sulfonyl Chloride Derivatives

Welcome to the technical support center for the purification of 2,5-dichloro-4-nitrothiophene-3-sulfonyl chloride and its derivatives. As a Senior Application Scientist, I have designed this guide to provide you with in-depth, field-proven insights to overcome common challenges during the recrystallization of these highly reactive and valuable compounds. This resource is structured into a set of Frequently Asked Questions (FAQs) for foundational knowledge and a detailed Troubleshooting Guide for specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in recrystallizing 2,5-dichloro-4-nitrothiophene-3-sulfonyl chloride derivatives?

A1: The primary challenges stem from the inherent reactivity of the sulfonyl chloride functional group and the electronic nature of the thiophene ring.

-

Hydrolysis: Sulfonyl chlorides are highly susceptible to hydrolysis, reacting with even trace amounts of water to form the corresponding sulfonic acid.[1][2][3] This impurity is often difficult to remove as it has different solubility characteristics.

-

Thermal Sensitivity: While heat is required to dissolve the crude product, prolonged exposure to high temperatures can cause degradation, leading to discoloration and the formation of complex side products.

-

Solvent Selection: The molecule possesses both polar (nitro, sulfonyl chloride) and non-polar (dichlorothiophene ring) characteristics, making the choice of an ideal single solvent challenging. The goal is to find a solvent (or solvent system) where the compound is highly soluble at elevated temperatures but sparingly soluble at room or low temperatures.[4][5]

Q2: What are the crucial safety precautions when handling these thiophene sulfonyl chlorides?

A2: Safety is paramount. These compounds are corrosive, moisture-sensitive, and react violently with water.[6][7]

-

Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, impervious gloves, and a lab coat.[6][8] All manipulations should be performed within a certified chemical fume hood.

-

Moisture Control: Use oven-dried glassware and anhydrous solvents.[3][9] The reaction and recrystallization should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.

-

Quenching and Disposal: Never add water directly to the concentrated sulfonyl chloride.[6] Reactions should be quenched carefully by slowly adding the reaction mixture to ice.[1] All waste must be disposed of according to institutional guidelines for corrosive and reactive chemicals.

Q3: How do I select an appropriate starting solvent for recrystallization?

A3: The principle of "like dissolves like" is a good starting point, but empirical testing is essential. Given the molecule's polarity, you will likely need a non-polar or low-polarity solvent, or a mixed-solvent system.

-

Single Solvents: Non-polar solvents are often effective for recrystallizing sulfonyl chlorides.[1] Start by testing small quantities of your crude product in solvents like hexanes, cyclohexane, or carbon tetrachloride.[10]

-

Mixed Solvents: A mixed solvent system is often required when no single solvent provides the ideal solubility curve.[4] This typically involves dissolving the compound in a minimum amount of a "good" solvent (in which it is highly soluble, e.g., dichloromethane or tetrahydrofuran) at an elevated temperature, followed by the dropwise addition of a "bad" solvent (in which it is poorly soluble, e.g., hexanes) until the solution becomes cloudy (the saturation point).[4]

Q4: How can I confirm the purity of my recrystallized product?

A4: Purity should be assessed using multiple analytical techniques.

-

Melting Point: A sharp melting point close to the literature value is a strong indicator of high purity. Impurities will typically cause a depression and broadening of the melting point range.[10]

-